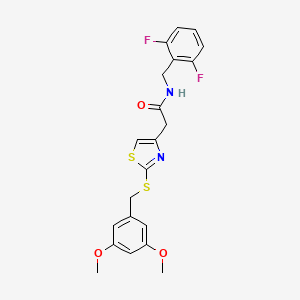

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Description

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 2,6-difluorobenzyl group and a 3,5-dimethoxybenzylthio substituent on the thiazole ring.

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O3S2/c1-27-15-6-13(7-16(9-15)28-2)11-29-21-25-14(12-30-21)8-20(26)24-10-17-18(22)4-3-5-19(17)23/h3-7,9,12H,8,10-11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZSPPDIBKAECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H20F2N2O3S2

- Molecular Weight : 450.52 g/mol

- IUPAC Name : N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide

This structure indicates the presence of functional groups that may contribute to its biological activity, such as thiazole and methoxy substituents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the difluorobenzyl and methoxybenzyl groups via nucleophilic substitution.

- Acetamide formation through acylation reactions.

Anticancer Potential

Studies have shown that thiazole derivatives can possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways. For example, compounds with methoxy substitutions have demonstrated enhanced cytotoxicity against cancer cell lines in vitro.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds similar to this compound. Research indicates that certain acetamides can protect neuronal cells from oxidative stress and excitotoxicity. The neuroprotective effects are often assessed using models like PC12 cells subjected to neurotoxic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimycobacterial Evaluation : A study highlighted the synthesis and evaluation of similar thiazole derivatives against Mycobacterium tuberculosis, noting that modifications in the benzyl group significantly impacted activity levels .

- Cytotoxicity Assays : Research on thiazole-based compounds revealed varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 breast cancer cells), with some derivatives showing IC50 values in the low micromolar range .

- Neuroprotection Studies : Compounds structurally related to this acetamide have been shown to enhance cell viability in models of oxidative stress, indicating a protective role against neurodegenerative conditions .

Summary Table of Biological Activities

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of compounds similar to N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is in the treatment of seizure disorders. Research indicates that derivatives of N-benzyl 2-amino acetamides exhibit significant anticonvulsant activity. For instance, studies have shown that certain substituted N-benzyl 2-amino acetamides demonstrated enhanced efficacy in animal models, with effective doses lower than those of established treatments like phenobarbital .

Table 1: Anticonvulsant Efficacy of Related Compounds

| Compound Name | ED50 (mg/kg) | Reference |

|---|---|---|

| Phenobarbital | 22 | |

| N-benzyl 2-amino-3-methylbutanamide | 13-21 | |

| (R)-N-benzyl 2-amino-3-methoxypropionamide | 8.9 |

Antimicrobial Properties

Another significant area of application for this compound is its potential antimicrobial properties. In studies focusing on thiazole derivatives, it was found that modifications to the thiazole ring could enhance antimicrobial activity against various pathogens. The presence of specific substituents, such as methoxy groups, was noted to improve efficacy against bacterial strains .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect biological activity. For this compound, SAR studies have indicated that electron-withdrawing groups enhance anticonvulsant activity while electron-donating groups may reduce it. This insight is vital for the rational design of more effective therapeutic agents .

Neuroprotective Effects

Compounds with similar structural features have also been studied for their neuroprotective effects. Research has suggested that these compounds can modulate sodium channels and influence neuronal excitability, making them candidates for further investigation in neurodegenerative diseases and conditions characterized by hyperexcitability .

Case Studies and Experimental Findings

Several experimental studies have documented the pharmacological profiles of compounds related to this compound:

- Study on Anticonvulsant Activity : In a maximal electroshock seizure test conducted on rodents, select derivatives exhibited protective indices comparable to established antiseizure medications, highlighting their potential as new therapeutic agents .

- Antimicrobial Evaluation : Thiazole derivatives were evaluated against clinical isolates of bacteria and showed promising results in inhibiting growth, suggesting their utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (CAS: 941922-87-8)

- Structure : Differs by the substitution of the 3,5-dimethoxybenzyl group with a 4-fluorobenzylthio moiety.

- Molecular Formula : C₁₉H₁₅F₃N₂OS₂ (MW: 408.5) .

- Fluorine substitution may enhance metabolic stability but reduce polar surface area.

(b) 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS: 921875-24-3)

Core Scaffold Modifications

(a) Triazinoindole-Based Acetamides ()

- Examples: Compounds 23–27 (e.g., N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide).

- Key Differences: Triazinoindole cores replace thiazole rings, altering π-π stacking interactions. Bromine/phenoxy substituents modulate steric bulk and electronic effects. Purity: >95% via standardized coupling reactions (e.g., acid-amine condensation) .

(b) 1,2,4-Triazole Derivatives ()

Substituent Effects on Properties

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s activity are available in the evidence.

- Characterization Gaps : Melting points, solubility, and spectral data (e.g., ¹H-NMR) for the target compound are unreported but could be inferred from analogs (e.g., IR νC=O at ~1663–1682 cm⁻¹ in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.